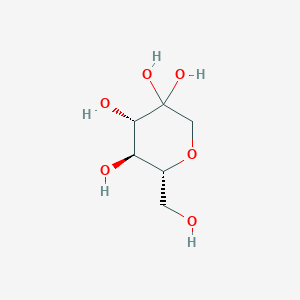

1,5-Anhydro D-Fructose 2-Hydrate

Description

Contextualization within Carbohydrate Chemical Biology

1,5-Anhydro-D-fructose (1,5-AF), a unique anhydrohexulose, holds a distinct position within the field of carbohydrate chemical biology. It is a naturally occurring monosaccharide that arises from the enzymatic degradation of α-1,4-glucans such as starch and glycogen (B147801) by the action of α-1,4-glucan lyase. researchgate.netnih.govresearchgate.netmdpi.comiiarjournals.orgnih.gov This process makes 1,5-AF an intermediate in an alternative pathway for glycogen metabolism, known as the anhydrofructose pathway. researchgate.netwikipedia.orgethz.ch Found in a wide array of organisms including bacteria, fungi, algae, and mammals, this compound is a versatile chiral building block in organic synthesis. researchgate.netmdpi.comdtu.dkdtu.dk

In biological systems, 1,5-AF is metabolized to other compounds, most notably 1,5-anhydro-D-glucitol (1,5-AG), a substance used clinically as an indicator of glycemic control. researchgate.netmdpi.comiiarjournals.orgmdpi.com The relationship between 1,5-AF and 1,5-AG is a key aspect of its biological context, with the former being a precursor to the latter. iiarjournals.orgnih.govmdpi.com The presence of 1,5-AF and its metabolic pathway in various organisms, from microbes to humans, underscores its relevance in fundamental biochemical processes. researchgate.netnih.gov

Significance of Anhydro Sugar Structures in Organic and Biochemical Research

Anhydro sugars, as a class of carbohydrates, are characterized by the intramolecular loss of a water molecule, resulting in the formation of an additional ring structure. vaia.comresearchgate.net This structural feature, particularly the anhydro bridge, locks the pyranose ring into a more rigid conformation compared to their parent sugars. researchgate.netresearchgate.net This conformational rigidity makes anhydro sugars, including 1,5-AF, highly valuable as starting materials in stereoselective synthesis. dtu.dkresearchgate.net They serve as versatile chiral building blocks for the creation of complex, non-carbohydrate, and non-natural compounds with potential biological activities. researchgate.netdtu.dkresearchgate.net

The unique structure of anhydro sugars, with their distinct functional groups and stereochemistry, allows for specific chemical modifications. researchgate.netresearchgate.net For instance, 1,2-anhydro sugars are known to be valuable and versatile intermediates in the synthesis of oligosaccharides and nucleosides. nih.govchimia.ch The reactivity of these compounds is largely influenced by the size of the anhydro ring, with smaller rings like oxirane exhibiting higher reactivity. researchgate.net In recent decades, interest in anhydro sugars has grown due to their suitability as monomers for the synthesis of stereoregular polysaccharides and their derivatives. researchgate.net

Overview of Current Academic Research Trajectories for 1,5-Anhydro D-Fructose

Current academic research on 1,5-anhydro-D-fructose is exploring its diverse bioactive properties and potential therapeutic applications. A significant area of investigation is its role in cellular signaling and metabolism. Studies have shown that 1,5-AF can activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a key cellular energy sensor. aging-us.comnih.gov This activation has been linked to potential neuroprotective and anti-aging effects, with research showing it may alleviate age-related declines in cognitive and motor function in animal models. aging-us.comnih.gov

Another major research focus is on the anti-inflammatory and antioxidant properties of 1,5-AF. mdpi.comnih.govnih.govresearchgate.netjohnshopkins.edu Research has demonstrated its ability to scavenge free radicals and inhibit the production of reactive oxygen species. johnshopkins.edu Furthermore, studies have investigated its potential to suppress inflammasome activity, which is involved in inflammatory responses. nih.gov

Recent research has also delved into the effects of 1,5-AF on the central nervous system and gut microbiome. Studies suggest that 1,5-AF may induce satiety by activating oxytocin (B344502) neurons in the hypothalamus, potentially playing a role in regulating food intake. mdpi.com In the context of the gut, research indicates that dietary supplementation with 1,5-AF can alter the composition of the gut microbiota, for instance by enriching the population of Faecalibacterium prausnitzii. nih.gov The synthesis of 1,5-AF derivatives is also an active area of research, aiming to enhance its biological activities. nih.govnih.gov

Interactive Data Tables

Key Properties of 1,5-Anhydro-D-fructose

| Property | Value | Source |

| Chemical Formula | C6H10O5 | foodb.ca |

| IUPAC Name | 4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | foodb.ca |

| Average Molecular Weight | 162.1406 g/mol | foodb.ca |

| Monoisotopic Molecular Weight | 162.05282343 g/mol | foodb.ca |

| Water Solubility | 965 g/L | foodb.ca |

| Polar Surface Area | 86.99 Ų | foodb.ca |

Reported Biological Activities of 1,5-Anhydro-D-fructose

| Biological Activity | Research Finding | Source(s) |

| Anti-inflammatory | Suppresses inflammasome activity. | nih.gov |

| Antioxidant | Scavenges free radicals and inhibits reactive oxygen species. | researchgate.netjohnshopkins.edu |

| Neuroprotection | Protects against rotenone-induced neuronal damage in vitro. | mdpi.com |

| Anti-aging | Alleviates aging-related decline in motor cognitive function in animal models. | aging-us.comnih.gov |

| Satiety Induction | Activates oxytocin neurons to suppress feeding. | mdpi.com |

| Gut Microbiome Modulation | Alters the composition of the gut microbiota. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(4S,5S,6R)-6-(hydroxymethyl)oxane-3,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(8)5(9)6(10,11)2-12-3/h3-5,7-11H,1-2H2/t3-,4-,5+/m1/s1 |

InChI Key |

XFOMARSOADLZQX-WDCZJNDASA-N |

Isomeric SMILES |

C1C([C@H]([C@@H]([C@H](O1)CO)O)O)(O)O |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,5 Anhydro D Fructose

Chemical Synthesis Approaches for 1,5-Anhydro-D-fructose

Chemical synthesis provides a controlled environment for producing 1,5-anhydro-D-fructose and its derivatives. These methods often involve multiple steps and focus on achieving high yields and specific stereochemical outcomes.

Multi-Step Conversions from D-Glucose and D-Fructose Precursors

1,5-Anhydro-D-fructose can be chemically prepared from both D-glucose and D-fructose precursors through multi-step synthetic sequences that yield the product in high quantities dtu.dknih.gov. One efficient method involves the conversion from D-fructose via a regiospecific 1,5-anhydro ring formation. This process utilizes 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose as a key intermediate, which, upon subsequent deprotection, yields 1,5-anhydro-D-fructose nih.gov. The initial step of converting D-glucose to D-fructose is a reversible process that can be achieved through tautomerization in the presence of a base, proceeding through an enediol intermediate youtube.com.

Stereoselective and Regioselective Synthetic Strategies

Achieving stereoselectivity and regioselectivity is crucial in carbohydrate chemistry. For the synthesis of 1,5-anhydro-D-fructose, a key strategy involves the regiospecific formation of the 1,5-anhydro ring nih.gov. Another innovative approach to selective anhydrosugar synthesis is the "ring-locking" concept applied during carbohydrate pyrolysis. By introducing an alkoxy or phenoxy substitution at the anomeric carbon of glucose before thermal treatment, the pyranose ring-opening is impeded. This significantly increases the selectivity towards the formation of 1,6-anhydro-β-D-glucopyranose (levoglucosan), a related anhydrosugar, from as low as 2% to over 90% rsc.orgrsc.org. While this specific example produces a different anhydro sugar, the principle of using substituent groups to direct reaction pathways is a key strategy in the stereoselective synthesis of carbohydrate derivatives. The synthesis of complex molecules containing fructose (B13574) moieties often faces challenges in controlling the stereochemistry, as glycosidation of D-fructofuranose typically results in α-anomers or α-predominant mixtures semanticscholar.org.

Enzymatic and Biocatalytic Production of 1,5-Anhydro-D-fructose

Enzymatic and biocatalytic methods offer an efficient and environmentally friendly alternative to chemical synthesis for producing 1,5-anhydro-D-fructose. These processes leverage the high specificity of enzymes to convert renewable resources like starch and glycogen (B147801) directly into the target molecule nih.gov.

α-1,4-Glucan Lyase-Catalyzed Production from Starch and Glycogen

The primary enzyme responsible for the biocatalytic production of 1,5-anhydro-D-fructose is α-1,4-glucan lyase (EC 4.2.2.13) dtu.dknih.govnih.gov. This enzyme catalyzes the degradation of α-1,4-glucans, such as starch and glycogen, from their non-reducing ends, releasing 1,5-anhydro-D-fructose nih.govresearchgate.netnih.gov. The enzyme has been identified and characterized from various sources, including red algae and fungi nih.gov. The reaction proceeds through an elimination mechanism, rather than hydrolysis, forming an unsaturated enol intermediate that tautomerizes to the keto form, 1,5-anhydro-D-fructose cazypedia.org. This biocatalytic process can achieve high yields; in a typical production setup using dextrin (B1630399) or maize amylopectin, yields of 50% to 70% can be reached after 2 to 7 days researchgate.net. The efficiency of the process can be further enhanced by the addition of debranching enzymes like pullulanase or isoamylase researchgate.net.

Table 1: Comparison of α-1,4-Glucan Lyases from Different Sources

| Source Organism | Taxonomic Group | Substrate(s) | Amino Acid Sequence Identity |

| Various | Red Algae | Starch, Glycogen | 75-80% among algal lyases nih.gov |

| Various | Fungi | Starch, Glycogen, Maltose, Maltosaccharides nih.govresearchgate.net | 75-80% among fungal lyases nih.gov |

| Algal vs. Fungal | - | - | 25-28% between the two groups nih.gov |

Bioconversion Pathways and Microbial Metabolism for Production

1,5-Anhydro-D-fructose is an intermediate in an alternative pathway for glycogen degradation known as the anhydrofructose pathway researchgate.netthieme-connect.com. This compound has been found in various organisms, including fungi, red algae, Escherichia coli, and animal tissues spandidos-publications.com. Some microorganisms can utilize 1,5-anhydro-D-fructose as a sole carbon source. For instance, the bacterium Sinorhizobium morelense metabolizes it through a novel pathway involving its reduction to 1,5-anhydro-D-mannitol, which is then converted to D-mannose nih.gov. In fungi, 1,5-anhydro-D-fructose is a key intermediate that can be further converted by enzymes like aldos-2-ulose dehydratase into other bioactive compounds such as ascopyrone M and microthecin ethz.chwikipedia.org. The widespread occurrence of this pathway suggests a significant metabolic role nih.gov. In vivo, 1,5-anhydro-D-fructose is rapidly metabolized, primarily by reduction to 1,5-anhydro-D-glucitol nih.goviiarjournals.orgwikipedia.org.

Table 2: Microbial Pathways Involving 1,5-Anhydro-D-fructose

| Organism/Group | Pathway/Enzyme | Subsequent Product(s) | Reference |

| Sinorhizobium morelense | Anhydrofructose Reductase (AFR) | 1,5-Anhydro-D-mannitol, D-Mannose | nih.gov |

| White rot fungus, Morels | Aldos-2-ulose dehydratase | Ascopyrone M, Microthecin | ethz.ch |

| Mammalian Tissues | Anhydrofructose Reductase | 1,5-Anhydro-D-glucitol | nih.govnih.gov |

| Escherichia coli | Anhydrofructose Reductase | 1,5-Anhydro-D-glucitol | nih.gov |

Functionalization and Derivatization Strategies for 1,5-Anhydro-D-fructose

1,5-Anhydro-D-fructose (1,5-AF) is a versatile monosaccharide that serves as a valuable chiral building block in synthetic chemistry. nih.gov Its unique structure, featuring a stable pyran ring and a prochiral center, allows for a variety of chemical transformations. nih.gov These modifications can be achieved through both chemical and enzymatic methods, leading to a diverse range of derivatives with potential biological activities. nih.gov

Selective Esterification and Etherification Reactions

The hydroxyl groups of 1,5-Anhydro-D-fructose can be selectively modified through esterification and etherification to alter its physical properties and create new functionalities. Enzymatic catalysis, in particular, offers a high degree of selectivity in these transformations.

Enzymatic Acylation:

Commercially available enzymes have been successfully employed to catalyze the synthesis of 6-O-acylated derivatives of 1,5-Anhydro-D-fructose. nih.gov This process involves the attachment of long-chain fatty acid residues to the C-6 position of the sugar. The resulting compounds exhibit potential as emulsifying agents, highlighting how targeted derivatization can introduce valuable physicochemical properties. nih.gov

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Product Class | Potential Application |

| Enzymatic Acylation | Commercially available enzymes, Long-chain fatty acids | C-6 | 6-O-acylated 1,5-Anhydro-D-fructose derivatives | Emulsifiers |

Oxidation and Reduction Methodologies

The carbonyl group at the C-2 position of 1,5-Anhydro-D-fructose is a key site for oxidation and reduction reactions, leading to the formation of corresponding sugar alcohols or other oxidized species. These transformations can be achieved with high stereoselectivity using both chemical reagents and biocatalysts.

Reduction Reactions:

The reduction of the C-2 keto group can yield two epimeric sugar alcohols: 1,5-anhydro-D-glucitol (1,5-AG) and 1,5-anhydro-D-mannitol (1,5-AM). thieme-connect.com The stereochemical outcome of the reduction can be controlled by the choice of reducing agent or enzyme. thieme-connect.com For instance, specific NADPH-dependent reductases have been identified that catalyze the stereoselective reduction of 1,5-AF. nih.gov In vivo, 1,5-AF is metabolized to 1,5-anhydro-D-glucitol (1,5-AG) by reductases. researchgate.net

Oxidation Reactions:

While the reduction of 1,5-AF is more commonly described, the reverse reaction, the oxidation of 1,5-anhydro-D-glucitol to 1,5-Anhydro-D-fructose, has also been demonstrated. A subcellular membranous fraction from a Pseudomonas species was found to catalyze the oxidation of 1,5-AG to 1,5-Anhydro-D-fructose. nih.gov This enzymatic oxidation consumed molecular oxygen and was mediated by a dehydrogenase. nih.gov

| Transformation | Starting Material | Product(s) | Reagents/Catalysts | Key Features |

| Reduction | 1,5-Anhydro-D-fructose | 1,5-Anhydro-D-glucitol, 1,5-Anhydro-D-mannitol | Chemical reducing agents, Reductases (e.g., NADPH-dependent) | Stereoselective formation of sugar alcohols |

| Oxidation | 1,5-Anhydro-D-glucitol | 1,5-Anhydro-D-fructose | Enzyme from Pseudomonas sp. (Dehydrogenase) | Enzymatic oxidation consuming molecular oxygen |

Formation of Glycosides and Glycoconjugates

The structure of 1,5-Anhydro-D-fructose allows for its incorporation into larger carbohydrate structures through the formation of glycosidic bonds. This enables the synthesis of novel disaccharides and other glycoconjugates. The formation of a glycosidic bond typically involves the reaction of a hydroxyl group of one monosaccharide with the anomeric carbon of another. lndcollege.co.in

Research has demonstrated the successful preparation of 1,5-Anhydro-D-fructose disaccharides, such as glycosyl 1->4 1,5-Anhydro-D-fructose. nih.govdtu.dk These synthetic endeavors expand the library of complex carbohydrates and provide tools for studying carbohydrate-protein interactions and other biological processes.

Advanced Derivatization for Chiral Building Blocks and Synthetic Scaffolds

The inherent chirality and multiple functional groups of 1,5-Anhydro-D-fructose make it an attractive starting material for the synthesis of complex and biologically active molecules. nih.gov Its rigid pyranose ring provides a well-defined stereochemical scaffold for further chemical modifications. nih.gov

The utility of 1,5-Anhydro-D-fructose as a chiral building block has been demonstrated in the synthesis of various natural products and their analogues. nih.govdtu.dk For example, it has been used in the synthesis of 1-deoxymannonojirimycin, a potent glycosidase inhibitor. thieme-connect.com Furthermore, chemical modifications of 1,5-Anhydro-D-fructose can lead to the formation of compounds like Clavulazine. nih.govdtu.dk The synthesis of various derivatives has also been explored to evaluate their potential as inhibitors of the NLRP3 inflammasome, with some derivatives showing significantly higher activity than the parent compound. nih.gov These applications underscore the value of 1,5-Anhydro-D-fructose as a versatile scaffold for the development of novel therapeutic agents and other functional molecules. nih.govdtu.dk

| Target Molecule/Class | Synthetic Strategy | Starting Material | Significance |

| 1-Deoxymannonojirimycin | Multi-step chemical synthesis | 1,5-Anhydro-D-fructose | Potent glycosidase inhibitor |

| Clavulazine | Chemical modification | 1,5-Anhydro-D-fructose | Natural product synthesis |

| NLRP3 Inflammasome Inhibitors | Synthesis of various derivatives | 1,5-Anhydro-D-fructose | Development of anti-inflammatory agents |

| Hydroxy/amino 1,5-anhydro hexitols | Simple stereoselective conversions | 1,5-Anhydro-D-fructose | Potential biologically active compounds |

Advanced Structural and Stereochemical Analysis of 1,5 Anhydro D Fructose and Its Derivatives

Detailed Spectroscopic Elucidation of Molecular Architecture

The molecular structure and conformational behavior of 1,5-anhydro-D-fructose have been extensively investigated using a suite of spectroscopic techniques. These methods provide a detailed picture of the molecule's architecture in both solution and the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., 1H-NMR, 13C-NMR, 2D HMQC, 2D NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of 1,5-anhydro-D-fructose in solution. In aqueous solutions, 1,5-anhydro-D-fructose primarily exists in its keto form, which is in equilibrium with its hydrated gem-diol form. researchgate.net

¹H-NMR spectra of 1,5-anhydro-D-fructose provide detailed information about the chemical environment of each proton. researchgate.net For instance, the protons on the pyranose ring exhibit characteristic chemical shifts and coupling constants that are sensitive to their spatial orientation. Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), correlate the signals of directly bonded protons and carbons, aiding in the unambiguous assignment of the ¹³C spectrum.

The ¹³C-NMR spectrum of D-fructose in D₂O shows multiple tautomers in exchange. researchgate.net The anomeric carbon (C-2) signals, appearing between 98 and 105 ppm, are particularly informative for identifying the different isomeric forms present. researchgate.net Fully labeled ¹³C-1,5-anhydro-D-fructose, analyzed by the INADEQUATE method, has allowed for the tracing of the entire carbon skeleton with high sensitivity, confirming its chemical structure. nih.gov This technique has also been instrumental in monitoring the enzymatic oxidation for its preparation in a noninvasive manner. nih.gov

Interactive Data Table: NMR Spectroscopic Data for 1,5-Anhydro-D-fructose and Related Compounds

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H-NMR | 1,5-Anhydro-D-fructose | Provides characteristic chemical shifts for protons on the pyranose ring. | researchgate.net |

| ¹³C-NMR | D-fructose in D₂O | Anomeric carbon (C-2) signals between 98-105 ppm indicate multiple tautomers. | researchgate.net |

| ¹³C-NMR (INADEQUATE) | ¹³C-labeled 1,5-Anhydro-D-fructose | Allowed for tracing of the entire carbon skeleton and structural confirmation. | nih.gov |

| 2D HMQC | 1,5-Anhydro-D-fructose | Correlates directly bonded proton and carbon signals for unambiguous assignment. | |

| 2D NOESY | 1,5-Anhydro-D-fructose | Reveals through-space proton interactions, providing conformational insights. |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Networks and Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding, in 1,5-anhydro-D-fructose.

The FTIR spectrum of carbohydrates like fructose (B13574) can be broadly divided into two main regions: the region from 600 to 1500 cm⁻¹, where C-O and C-C stretching vibrations are prominent, and the region corresponding to O-H stretching vibrations. scielo.br The O-H stretching band is particularly sensitive to hydrogen bonding. youtube.comresearchgate.netprimescholars.com In the presence of hydrogen bonds, the O-H stretching frequency shifts to a lower wavenumber (a "red shift"), and the band often becomes broader. youtube.comyoutube.com For instance, in saturated aqueous solutions of D-fructose, a peak around 1645 cm⁻¹ can be attributed to the O-H bending of water, indicating strong interaction with the solvent. researchgate.net

By analyzing the shape and position of the vibrational bands, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching bands, the nature and extent of hydrogen bonding networks can be inferred. youtube.com In the solid state, these interactions play a crucial role in determining the crystal packing. In solution, they govern the solvation and conformational preferences of the molecule. The formation of hydrogen bonds with solvent molecules can be distinguished from intramolecular or self-associated hydrogen bonds by studying the spectra in different solvents or at varying concentrations. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of 1,5-anhydro-D-fructose through fragmentation analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive method for the detection and quantification of 1,5-anhydro-D-fructose, often after derivatization to increase volatility. nih.govnih.gov

Electron impact (EI) ionization is a common method used in MS, which leads to characteristic fragmentation patterns. For ketones, a common fragmentation pathway is the cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of 1,5-anhydro-D-fructose, this would involve the breaking of the C1-C2 and C2-C3 bonds. The resulting fragment ions provide a fingerprint that can be used to identify the compound.

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to further fragment specific ions, providing more detailed structural information. lcms.cz This is particularly useful for differentiating between isomers, which can be challenging due to their similar masses. lcms.cz Different fragmentation pathways and the relative abundances of fragment ions can serve as diagnostic markers for isomeric differentiation. lcms.cz For example, the fragmentation of sugar phosphates has been shown to produce unique fragments that can distinguish between closely related isomers. lcms.cz

Interactive Data Table: Mass Spectrometry Data for 1,5-Anhydro-D-fructose

| Technique | Key Application | Findings | Reference |

|---|---|---|---|

| GC-MS | Detection and quantification | Sensitive method, often requiring derivatization. | nih.govnih.gov |

| EI-MS | Fragmentation analysis | Characteristic cleavage of bonds adjacent to the carbonyl group. | libretexts.org |

| HRMS | Elemental composition | Provides accurate mass for parent and fragment ions. | |

| MS/MS (CID) | Isomeric differentiation | Unique fragmentation patterns help distinguish between isomers. | lcms.cz |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise atomic coordinates and details of intermolecular interactions.

Analysis of Crystalline Polymorphism and Hydration States

The solid-state structure of 1,5-anhydro-D-fructose and its derivatives can be influenced by factors such as the crystallization solvent and conditions, potentially leading to the formation of different crystalline polymorphs or hydrated forms. For example, the acetylation of 1,5-anhydro-D-fructose under acidic conditions has been shown to yield two different crystalline acetylated dimeric forms, which were identified as diastereomeric spiroketals. tandfonline.comcapes.gov.br

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of 1,5-anhydro-D-fructose are held together by a network of intermolecular interactions, primarily hydrogen bonds involving the hydroxyl groups and the keto group. These interactions dictate the crystal packing motif.

The crystal structure of derivatives of 1,5-anhydro-D-fructose reveals specific packing arrangements. For instance, in the acetylated dimeric forms, the intermolecular forces will be a combination of hydrogen bonds and van der Waals interactions. tandfonline.comcapes.gov.br The analysis of these packing motifs provides insight into how the molecules arrange themselves to achieve a thermodynamically stable crystalline lattice. Understanding these interactions is fundamental for predicting and controlling the solid-state properties of the compound.

Chiroptical Spectroscopy for Configurational and Conformational Insights

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their interaction with polarized light. For a molecule such as 1,5-Anhydro-D-fructose, which possesses multiple chiral centers, these methods are indispensable for determining its absolute configuration and understanding its conformational preferences in solution. The key chiroptical techniques for such analysis are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are intimately related phenomena, both falling under the umbrella of the Cotton effect, which describes the characteristic change in optical rotation and the unequal absorption of circularly polarized light near an absorption band of a chiral chromophore.

For 1,5-Anhydro-D-fructose, the carbonyl group (C=O) at the C-2 position serves as the key chromophore. The electronic transitions of this group, typically the n → π* transition at longer wavelengths and the π → π* transition at shorter wavelengths, are expected to give rise to distinct signals in both ORD and CD spectra.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the optical rotation ([α] or [Φ]) as a function of wavelength (λ). A plain ORD curve shows a monotonic increase or decrease in rotation as the wavelength changes. However, in the vicinity of a chromophore's absorption band, an anomalous dispersion curve, known as a Cotton effect curve, is observed. This curve consists of a peak and a trough. The sign of the Cotton effect (positive or negative) and its amplitude are directly related to the stereochemistry of the environment surrounding the chromophore. For 1,5-Anhydro-D-fructose, the sign of the Cotton effect associated with the n → π* transition of the ketone would be diagnostic of the conformation of the pyranose ring.

Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε or molar ellipticity [θ]) as a function of wavelength. A CD spectrum shows distinct bands (positive or negative) corresponding to the absorption bands of the chromophore. The sign and intensity of these bands provide detailed information about the molecular asymmetry. For 1,5-Anhydro-D-fructose, a CD band corresponding to the n → π* transition of the ketone would be expected. The octant rule for ketones could theoretically be applied to predict the sign of this CD band based on the spatial disposition of substituents in the three-dimensional structure of the molecule.

While specific experimental data for 1,5-Anhydro-D-fructose is not available, studies on other cyclic ketones and ketoses provide a framework for what might be expected. For instance, the sign and magnitude of the Cotton effect in the CD spectra of cyclohexanone (B45756) derivatives are well-correlated with their conformation and the position of substituents.

Chemical Reactivity and Mechanistic Pathways of 1,5 Anhydro D Fructose

Tautomerism and Equilibrium States in Solution (Ketone, Enol, Enediol, Hydrated Forms)

In aqueous solutions, 1,5-Anhydro-D-fructose (1,5-AF) exists in a complex equilibrium between several tautomeric forms. While it possesses a ketone functional group, it can interconvert to its enol and enediol forms. This dynamic equilibrium is crucial to its chemical reactivity and biological activity. researchgate.net

The primary form in anhydrous solvents is a dimeric structure. However, in water, 1,5-AF is predominantly present as the hydrated gem-diol form at the C-2 position. tandfonline.comnih.gov This hydration to an acetal-like structure has been confirmed by NMR and fast-atom-bombardment mass spectrometry studies. nih.gov The presence of enediol forms in solution is believed to contribute to the antioxidant properties of 1,5-AF. researchgate.net

| Tautomeric Form | Key Structural Feature | Prevalence in Water | Significance |

|---|---|---|---|

| Ketone | C=O group at C-2 | Exists in equilibrium | Reactive carbonyl for various reactions |

| Hydrated (gem-diol) | C(OH)2 at C-2 | Predominant form | Increases stability in aqueous solution tandfonline.comnih.gov |

| Enol | C=C-OH group | Transient intermediate | Involved in isomerization and other reactions |

| Enediol | HO-C=C-OH group | Present in solution | Contributes to antioxidant activity researchgate.net |

Hydrolytic Stability and Degradation Mechanisms

1,5-Anhydro-D-fructose is the central intermediate in the anhydrofructose pathway of glycogen (B147801) degradation. researchgate.net This pathway represents an alternative to the more common amylolytic and phosphorolytic routes. researchgate.net The stability of 1,5-AF is influenced by its enzymatic and non-enzymatic degradation pathways.

Enzymatically, 1,5-AF can be converted to other compounds. For instance, 1,5-anhydro-D-fructose dehydratase catalyzes the dehydration of 1,5-AF to 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose. wikipedia.org This enzyme is part of the lyase family and specifically a hydro-lyase, cleaving a carbon-oxygen bond. wikipedia.org

Non-enzymatically, 1,5-AF can undergo reactions that lead to degradation. In the presence of a base, sugars can undergo tautomerization to form enediol intermediates, which can then be converted to other sugars. news-medical.net For example, under basic conditions, D-glucose can be converted to D-fructose via an enediol rearrangement. news-medical.net While specific studies on the base-catalyzed degradation of 1,5-AF are limited, similar mechanisms are expected to apply.

Glycosidic Bond Formation and Cleavage Mechanisms

The formation and cleavage of glycosidic bonds are fundamental reactions for carbohydrates. A glycosidic bond is an ether linkage that connects a carbohydrate to another molecule. wikipedia.org These bonds are typically formed between the anomeric carbon of one sugar and a hydroxyl group of another molecule. libretexts.org

In the context of 1,5-AF, its formation from α-1,4-glucans like starch and glycogen is catalyzed by α-1,4-glucan lyase. nih.gov This enzyme cleaves the α-1,4-glycosidic bonds in the polysaccharide through an elimination reaction, rather than hydrolysis, to yield 1,5-AF. nih.gov

Conversely, the synthesis of disaccharides containing 1,5-AF has been achieved chemically. nih.gov These reactions involve the formation of a new glycosidic bond between 1,5-AF and another monosaccharide. The formation of a glycosidic bond is a condensation reaction where a molecule of water is removed. youtube.com The cleavage of these bonds, known as hydrolysis, involves the addition of a water molecule. youtube.com

Free Radical Reactions and Antioxidant Mechanisms

1,5-Anhydro-D-fructose has demonstrated notable antioxidant properties. nih.govjohnshopkins.edu It can directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, in solution. nih.govjohnshopkins.edu This scavenging activity is attributed to the presence of its enediol tautomers. researchgate.net

Furthermore, 1,5-AF has been shown to inhibit the formation of reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818) anions in human cells. nih.govjohnshopkins.edu This inhibition occurs in a dose-dependent manner. nih.govjohnshopkins.edu The antioxidant mechanism also extends to preventing lipid peroxidation, as seen in the dose-dependent inhibition of copper-mediated low-density lipoprotein (LDL) oxidation. nih.govjohnshopkins.edu

The antioxidant activity of 1,5-AF is also linked to its ability to activate the AMP-activated protein kinase (AMPK) pathway. mdpi.comnih.gov This activation can lead to the upregulation of downstream effectors like peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α), which plays a role in mitochondrial biogenesis and cellular protection against oxidative stress. mdpi.comnih.gov

| Antioxidant Activity | Mechanism | Observed Effect |

|---|---|---|

| DPPH Radical Scavenging | Direct scavenging by enediol forms researchgate.net | Reduction of DPPH radicals in solution nih.govjohnshopkins.edu |

| ROS Inhibition | Inhibition of hydrogen peroxide and superoxide anion formation nih.govjohnshopkins.edu | Dose-dependent reduction of ROS in THP-1 cells nih.govjohnshopkins.edu |

| Inhibition of Lipid Peroxidation | Prevention of copper-mediated LDL oxidation nih.govjohnshopkins.edu | Dose-dependent protection of LDL from oxidation nih.govjohnshopkins.edu |

| Cellular Pathway Activation | Activation of the AMPK/PGC-1α pathway mdpi.comnih.gov | Upregulation of PGC-1α and enhanced mitochondrial activity mdpi.com |

Stereoselective Reactions and Regioselectivity Patterns

1,5-Anhydro-D-fructose is a valuable chiral starting material for stereoselective synthesis. tandfonline.com Its chemical transformations often exhibit high degrees of stereoselectivity and regioselectivity.

One of the key stereoselective reactions of 1,5-AF is its reduction. Catalytic hydrogenation of an aqueous solution of 1,5-AF using a 5% palladium on carbon (Pd/C) catalyst predominantly yields 1,5-anhydro-D-mannitol (styracitol), the manno-configured alditol, in a 4:1 ratio with its C-2 epimer, 1,5-anhydro-D-glucitol. tandfonline.com In contrast, reduction with sodium borohydride (B1222165) (NaBH₄) favors the formation of 1,5-anhydro-D-glucitol, the gluco-configured product, also in a 4:1 ratio. tandfonline.com This demonstrates that the stereochemical outcome of the reduction is highly dependent on the reducing agent used.

Enzymatic reactions involving 1,5-AF also display high stereoselectivity. For example, 1,5-anhydro-D-fructose reductase stereoselectively reduces 1,5-AF to 1,5-anhydro-D-mannitol. researchgate.net

Regioselectivity is observed in acylation reactions. Acetylation of 1,5-AF in a mixture of acetic anhydride (B1165640) and pyridine (B92270) leads to the formation of an acetylated enolone, 1,5-anhydro-4-deoxy-D-glycero-hex-3-enopyranos-2-ulose, as the major product due to the elimination of acetic acid from the peracetylated monomer. tandfonline.com This reaction provides a highly functionalized chiral synthon in a single step. tandfonline.com

Biological and Biochemical Research Contexts of 1,5 Anhydro D Fructose Non Clinical Focus

Role in Microbial Metabolism and Bioconversion Processes

1,5-Anhydro-D-fructose is a key player in the metabolism of certain microorganisms, particularly in the breakdown of starch and glycogen (B147801). ethz.ch In bacteria and fungi, it serves as an intermediate in catabolic pathways. ethz.ch For instance, the bacterium Sinorhizobium morelense S-30.7.5 can utilize 1,5-AF as its sole carbon source through a novel metabolic pathway. nih.gov This pathway involves the reduction of 1,5-AF to 1,5-anhydro-D-mannitol, which is then converted to D-mannose. nih.gov This metabolic capability is not exclusive to S. morelense but appears to be a more common feature among the Rhizobiaceae family. nih.gov

In fungi such as white rot fungus and morels, 1,5-AF is transformed by the bifunctional enzyme aldos-2-ulose dehydratase into ascopyrone M and subsequently into microthecin. ethz.ch The anhydrofructose pathway, in which 1,5-AF is a central compound, is also linked to stress response and signaling in some fungi. wikipedia.org The ability of these microorganisms to metabolize 1,5-AF highlights its significance in microbial bioconversion processes and suggests potential applications in biocatalysis. nih.govsugarindustry.info

Enzymatic Transformations and Substrate Specificity Studies

The enzymatic transformations of 1,5-Anhydro-D-fructose are diverse and specific, involving several key enzymes that have been the subject of detailed studies.

α-1,4-Glucan Lyase: This enzyme (EC 4.2.2.13) is responsible for the production of 1,5-AF from α-1,4-glucans like starch and glycogen through an elimination reaction. nih.govwikipedia.org It cleaves the α-1,4-glucosidic linkages, releasing 1,5-AF from the non-reducing end of the polysaccharide chain. nih.govnih.gov Interestingly, while it functions as a lyase, it shares sequence similarity with α-glucosidases from glycoside hydrolase family 31, suggesting a close evolutionary relationship and a shared mechanism for substrate recognition. nih.govtandfonline.com

Anhydrofructose Dehydratase: This enzyme (EC 4.2.1.111) catalyzes a step in the anhydrofructose pathway by acting as a hydro-lyase. wikipedia.org It is involved in the conversion of 1,5-AF to other metabolites within this pathway. wikipedia.org

Reductases: Several reductases act on 1,5-AF, catalyzing its conversion to different sugar alcohols.

1,5-anhydro-D-fructose reductase (1,5-anhydro-D-glucitol-forming): This NADPH-dependent enzyme specifically converts 1,5-AF to 1,5-anhydro-D-glucitol (1,5-AG). wikipedia.org It is found in various organisms, including mammalian tissues. nih.gov

1,5-anhydro-D-fructose reductase (1,5-anhydro-D-mannitol-forming): This enzyme (EC 1.1.1.292), found in Sinorhizobium morelense, catalyzes the stereoselective reduction of 1,5-AF to 1,5-anhydro-D-mannitol. nih.govwikipedia.org This enzyme is notable for its potential application in the synthesis of rare sugars. wikipedia.orginnovations-report.com The crystal structure of this reductase has been determined, providing insights into its open conformation and substrate-binding site. nih.gov

| Enzyme | EC Number | Reaction Catalyzed | Organism/Source Example |

|---|---|---|---|

| α-1,4-Glucan Lyase | 4.2.2.13 | Starch/Glycogen → 1,5-Anhydro-D-fructose | Red algae, Fungi nih.gov |

| 1,5-Anhydro-D-fructose Dehydratase | 4.2.1.111 | 1,5-Anhydro-D-fructose → 1,5-Anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose + H₂O | Fungi wikipedia.org |

| 1,5-Anhydro-D-fructose Reductase (1,5-anhydro-D-glucitol-forming) | 1.1.1.263 | 1,5-Anhydro-D-fructose + NADPH → 1,5-Anhydro-D-glucitol + NADP⁺ | Mammalian liver wikipedia.org |

| 1,5-Anhydro-D-fructose Reductase (1,5-anhydro-D-mannitol-forming) | 1.1.1.292 | 1,5-Anhydro-D-fructose + NADPH → 1,5-Anhydro-D-mannitol + NADP⁺ | Sinorhizobium morelense nih.govwikipedia.org |

Investigation of Glycosidase and Glycosyltransferase Interactions in vitro

In vitro studies have revealed interesting interactions between 1,5-Anhydro-D-fructose and various glycosidases and glycosyltransferases. Although it is a product of α-1,4-glucan lyase, 1,5-AF and its derivatives can also act as inhibitors for other carbohydrate-processing enzymes. For example, studies have shown that both α-1,4-glucan lyases and α-glucosidases share certain competitive inhibitors, indicating similarities in their active sites. nih.gov

Research has also demonstrated that GH31 α-glucosidase from Aspergillus niger can produce a small amount of 1,5-AF from maltooligosaccharides, suggesting a minor elimination activity alongside its primary hydrolytic function. tandfonline.com This shared substrate and inhibitor specificity between lyases and hydrolases points to a common mechanism for inhibitor binding and related structural elements involved in their distinct catalytic actions. nih.govtandfonline.com

Precursor Role in the Biosynthesis of Natural Products and Metabolites

1,5-Anhydro-D-fructose serves as a versatile precursor for the synthesis of a variety of natural products and metabolites. thieme-connect.com In vivo, it is metabolized via the anhydrofructose pathway to compounds such as 1,5-anhydro-D-glucitol (1,5-AG), ascopyrone P, and microthecin. nih.gov The enzymes and genes involved in this pathway have been identified, which opens up possibilities for the large-scale biocatalytic production of these derivatives. nih.govthieme-connect.com

Furthermore, 1,5-AF is a key starting material for the chemical and enzymatic synthesis of other important molecules. For instance, it can be stereoselectively reduced to produce 1,5-anhydro-D-glucitol and its stereoisomer 1,5-anhydro-D-mannitol. thieme-connect.com It has also been utilized as a precursor for synthesizing various naturally occurring metabolites, including 1-deoxymannojirimycin (B1202084), haliclonol, 5-epipentenomycin I, bissetone, palythazine, and isopalythazine. thieme-connect.com

Mechanisms of Cellular Bioactivity and Intracellular Signaling Pathways

Recent research has illuminated the significant cellular bioactivity of 1,5-Anhydro-D-fructose, particularly its role in modulating key intracellular signaling pathways.

Reactive Oxygen Species (ROS) Modulation: 1,5-AF has demonstrated antioxidant properties. It can directly scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit the formation of reactive oxygen species like hydrogen peroxide and superoxide (B77818) anion in human cell lines. nih.govjohnshopkins.edu This antioxidant activity may contribute to its protective effects against cellular damage. researchgate.net

AMPK/PGC-1α Activation and Mitochondrial Biogenesis: A growing body of evidence indicates that 1,5-AF activates the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway. thailandmedical.newsnih.govdebuglies.com AMPK is a crucial cellular energy sensor. nih.govaging-us.com Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α). mdpi.comnih.govaging-us.com This, in turn, promotes mitochondrial biogenesis, the process of generating new mitochondria. mdpi.comnih.govproquest.com This mechanism is believed to underlie the cytoprotective effects of 1,5-AF observed in various in vitro models of neuronal damage. mdpi.comnih.gov

NF-κB Pathway: Some studies suggest that 1,5-AF can attenuate the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammatory responses. researchgate.net

| Signaling Pathway | Effect of 1,5-Anhydro-D-fructose | Downstream Consequences | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Scavenges ROS (e.g., H₂O₂, O₂⁻) | Antioxidant effects, potential reduction of oxidative stress | nih.govjohnshopkins.edu |

| AMPK/PGC-1α Pathway | Activates AMPK, leading to increased PGC-1α expression and deacetylation | Enhanced mitochondrial biogenesis, cytoprotective effects | mdpi.comnih.govaging-us.com |

| NF-κB Pathway | Attenuates activation | Potential anti-inflammatory effects | researchgate.net |

Modulation of Neurotransmitter Systems and Feeding Regulation in Animal Models

Studies in animal models have begun to uncover the effects of 1,5-Anhydro-D-fructose on the central nervous system, particularly in the regulation of feeding behavior. Peroral and intracerebroventricular administration of 1,5-AF has been shown to suppress daily food intake in mice. mdpi.com

This satiety effect appears to be mediated through the activation of specific neuronal populations. Research indicates that 1,5-AF increases the expression of c-Fos, a marker of neuronal activation, in oxytocin (B344502) neurons within the paraventricular nucleus (PVN) of the hypothalamus. mdpi.com Furthermore, 1,5-AF was found to increase the cytosolic calcium concentration in these oxytocin neurons, and the satiety effect was absent in oxytocin knockout mice. mdpi.com These findings suggest that 1,5-AF acts as a signaling molecule to the hypothalamus, activating PVN oxytocin neurons to suppress feeding and potentially playing a role in the integrative regulation of energy metabolism. mdpi.com

Advanced Analytical and Spectroscopic Methodologies for 1,5 Anhydro D Fructose Research

Chromatographic Separation Techniques for Isolation, Purification, and Mechanistic Studies

Chromatography is a cornerstone in 1,5-anhydro-D-fructose research, enabling its separation and quantification from various biological and food matrices. These techniques are crucial for understanding its metabolism and reaction mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective alternative for the analysis of 1,5-anhydro-D-fructose. nih.gov As carbohydrates are non-volatile, a crucial step in this methodology is chemical derivatization to increase their volatility. researchgate.net Common derivatization techniques for sugars include oximation followed by silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

A specific GC-MS method operating in selected ion monitoring (SIM) mode has been developed for the detection and quantification of 1,5-AF. nih.gov This technique provides excellent sensitivity and allows for the unambiguous identification of the compound based on its mass spectrum. It has been successfully applied to quantify 1,5-anhydro-D-fructose in various biological systems, including red, green, and brown algae. nih.govslu.se The use of SIM mode enhances the signal-to-noise ratio by focusing the mass spectrometer on specific fragment ions characteristic of the derivatized analyte, making it ideal for trace analysis in complex samples. nih.gov

Ion Chromatography for Carbohydrate Profiling

Ion chromatography, particularly high-performance anion-exchange chromatography (HPAEC), is a powerful technique for the comprehensive analysis of carbohydrates, including 1,5-anhydro-D-fructose. d-nb.infochromatographyonline.com This method is especially useful for separating complex mixtures of sugars in food and biological samples. metrohm.comsigmaaldrich.com

In HPAEC, carbohydrates are separated on a strong anion-exchange resin column using a highly alkaline mobile phase (e.g., sodium hydroxide). d-nb.info At high pH, the hydroxyl groups of sugars deprotonate, forming anions that interact with the positively charged stationary phase. The subtle differences in the pKa values of the various hydroxyl groups on different carbohydrates allow for their efficient separation. d-nb.info

Due to the absence of chromophores, a specialized detector is required. Pulsed Amperometric Detection (PAD) is the most common choice for carbohydrate analysis. d-nb.infochromatographyonline.com In PAD, a repeating three-step potential waveform is applied to a gold working electrode to detect the analytes, clean the electrode surface, and then recondition it for the next measurement cycle. chromatographyonline.com This provides sensitive and direct detection of electrochemically active compounds like carbohydrates without the need for derivatization. sigmaaldrich.com This methodology is well-suited for creating detailed carbohydrate profiles of samples where 1,5-AF may be present alongside other sugars. metrohm.comresearchgate.net

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

Monitoring the chemical transformations of 1,5-anhydro-D-fructose in real-time is essential for understanding its stability, reactivity, and enzymatic conversion pathways. In situ spectroscopic techniques allow for the direct observation of reaction kinetics without the need for sample quenching or extraction.

While specific studies detailing in situ monitoring of 1,5-AF are limited, methodologies developed for similar carbohydrates can be adapted. For example, in situ mass spectrometry (MS) has been used to quantitatively analyze the decomposition of glucose under hydrothermal conditions. researchgate.net In such a setup, a reactor is directly coupled to a mass spectrometer, allowing for continuous monitoring of the concentrations of reactants, intermediates, and products as the reaction proceeds. researchgate.net This approach could be applied to study the enzymatic synthesis of 1,5-AF from starch by α-1,4-glucan lyase or its subsequent conversion into metabolites like ascopyrone M. researchgate.netwikipedia.org

Furthermore, UV-Visible spectroscopy can serve as an in situ monitoring tool. The observation that 1,5-AF develops a transient UV absorbance at 308 nm upon addition of NaOH suggests a reaction is occurring. nih.gov By continuously recording the UV spectrum, one could monitor the kinetics of this base-catalyzed transformation in real-time.

Computational and Theoretical Chemistry Investigations of 1,5 Anhydro D Fructose

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, predict its stability, and map out potential reaction pathways. For 1,5-Anhydro-D-fructose, these studies help to elucidate its intrinsic chemical nature.

While comprehensive Density Functional Theory (DFT) studies focusing specifically on the conformational preferences and complete energy landscapes of isolated 1,5-Anhydro-D-fructose are not extensively documented in publicly available literature, DFT has been widely applied to study similar carbohydrates like glucose and fructose (B13574). researchgate.netscielo.br These studies typically analyze the relative energies of different chair, boat, and skew-boat conformations. scielo.br

In the context of reaction networks, DFT calculations have been used to investigate the pyrolysis of glucose, where 1,5-Anhydro-D-fructose appears as an intermediate. nih.govsemanticscholar.org These studies provide valuable, albeit specific, energetic data.

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) |

|---|---|---|

| Formation | Formation of 1,5-Anhydro-D-fructose from β-D-glucose. | 44.17 kcal/mol |

| Conversion | Conversion of 1,5-Anhydro-D-fructose into a six-membered ring structure. | 41.28 kcal/mol |

These findings suggest that under pyrolysis conditions, the formation of 1,5-Anhydro-D-fructose is a high-energy process, and it is less reactive than D-glucose. nih.gov Further dedicated DFT studies are needed to fully map the conformational energy landscape of 1,5-Anhydro-D-fructose under various conditions.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for accurately mapping reaction pathways and characterizing transition states.

Specific ab initio studies detailing the general reactivity of 1,5-Anhydro-D-fructose are limited. However, its role in glucose pyrolysis has been explored using methods that combine semi-empirical quantum chemistry with refinement at the DFT level, which can be considered a practical application of ab initio principles. nih.govsemanticscholar.org In a deep reaction network exploration of glucose pyrolysis, 1,5-Anhydro-D-fructose was identified as one of two initial products accessible from β-D-glucose. nih.gov The study mapped a pathway where it subsequently converts into another six-membered ring structure, providing insight into its stability and reactivity in a high-temperature environment. nih.govsemanticscholar.org The transition states for these specific reactions were characterized, allowing for the determination of the activation energies listed in the table above.

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions in Aqueous Media

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For 1,5-Anhydro-D-fructose, MD simulations in aqueous solution have been crucial for understanding its hydration properties and how it interacts with the surrounding water molecules. rsc.orgrsc.org

A key study performed MD simulations of 1,5-Anhydro-D-fructose at ambient temperature to determine its water-structuring properties, comparing it with α-D-glucose and α-D-mannose as reference molecules. rsc.orgrsc.org The simulations utilized the DL_POLY program and the SPC water model. rsc.org A significant part of the investigation involved testing different force fields to model the intramolecular and intermolecular forces accurately. rsc.orgrsc.org

| Force Field Type | Key Feature | Suitability for Carbohydrates in Aqueous Solution |

|---|---|---|

| Repulsive (R1 and R2) | Contain repulsive terms between adjacent hydroxyl groups to prevent intramolecular hydrogen bonding. | Less appropriate |

| Limited Attractive (Ha) | Allows for limited intramolecular attractive interactions. | More suitable |

The research found that the force field allowing limited intramolecular hydrogen bonding was the most suitable for simulating the system. rsc.orgrsc.org Using this force field, the simulations revealed that 1,5-Anhydro-D-fructose creates a water structure significantly different from that around glucose and mannose. rsc.org This difference is attributed to its unique arrangement of functional groups. Specifically, 1,5-Anhydro-D-fructose possesses a more hydrophilic ring oxygen than glucose and mannose, and a distinctly hydrophobic ring methylene (B1212753) group. rsc.orgrsc.org Furthermore, the simulations showed that the hydration spheres of the two geminal hydroxy groups at the C2 position interfere with each other, resulting in a weaker solvent structure in their immediate vicinity. rsc.org

To quantify the hydration environment, properties such as radial distribution functions, angular distribution functions, and average coordination and hydrogen bond numbers were calculated. rsc.org

Theoretical Docking Studies with Biological Macromolecules

Theoretical docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of known three-dimensional structure. Such studies are vital for understanding the biochemical role of 1,5-Anhydro-D-fructose and for rational drug design.

Docking simulations have been instrumental in elucidating the interactions of 1,5-Anhydro-D-fructose with key enzymes.

1,5-Anhydro-D-fructose Reductase (AFR): A study on the crystal structure of AFR from Sinorhizobium meliloti utilized docking simulations to probe the substrate-binding site. nih.gov These simulations successfully identified several amino acid residues predicted to be crucial for binding the substrate, catalysis, or product release. nih.gov

Dimeric Dihydrodiol Dehydrogenase (DHDH): In a search for the primate AF reductase, researchers performed a docking simulation study. nih.gov The results suggested that a specific residue, Lys156, in the substrate-binding site of monkey DHDH is responsible for the enzyme's high affinity for 1,5-Anhydro-D-fructose. nih.gov This computational finding supported the experimental data showing that DHDH is an efficient AF reductase in primates. nih.gov

| Macromolecule Target | Source Organism | Key Interacting Residues Identified via Docking | Conclusion of Study |

|---|---|---|---|

| 1,5-Anhydro-D-fructose Reductase (AFR) | Sinorhizobium meliloti | Lys94, His151, Trp162, Arg163, Asp176, His180 | These residues are involved in substrate binding, catalysis, or product release. Lys94 may act as a molecular switch. nih.gov |

| Dimeric Dihydrodiol Dehydrogenase (DHDH) | Monkey | Lys156 | This residue in the substrate-binding site contributes to the high affinity for 1,5-Anhydro-D-fructose. DHDH is an efficient AF reductase in primates. nih.gov |

These theoretical docking studies provide a molecular basis for the observed biological activity of these enzymes and highlight specific interactions that govern substrate recognition and catalysis.

Emerging Research Avenues and Future Directions for 1,5 Anhydro D Fructose Chemistry

Pioneering Sustainable and Scalable Synthetic Routes for 1,5-Anhydro-D-fructose

The accessibility of 1,5-Anhydro-D-fructose is a critical factor for its widespread application. Consequently, a significant research thrust is focused on developing novel, sustainable, and scalable synthetic methodologies. Current approaches can be broadly categorized into enzymatic and chemical syntheses, each with distinct advantages and ongoing innovations.

Enzymatic Synthesis: A highly promising and sustainable route involves the use of α-1,4-glucan lyase (EC 4.2.2.13). nih.govrsc.org This enzyme effectively degrades abundant polysaccharides like starch and glycogen (B147801) directly into 1,5-Anhydro-D-fructose. nih.govrsc.org The enzymatic process is lauded for its high specificity and operation under mild conditions, which minimizes the formation of by-products and reduces energy consumption. The cloning of genes encoding for these enzymes has paved the way for their large-scale production in cell-free reactors, a significant step towards scalable and economically viable manufacturing of 1,5-Anhydro-D-fructose. rsc.org

Harnessing 1,5-Anhydro-D-fructose Derivatives as Chiral Scaffolds in Asymmetric Synthesis

The inherent chirality of 1,5-Anhydro-D-fructose, coupled with its multiple functional groups, makes it an invaluable chiral building block, or "chiral scaffold," in asymmetric synthesis. nih.gov This approach, often referred to as chiral pool synthesis, utilizes readily available enantiopure natural products to construct complex chiral molecules, thereby avoiding the need for intricate and often inefficient asymmetric induction steps.

The utility of 1,5-Anhydro-D-fructose as a chiral scaffold is exemplified in the synthesis of several biologically active compounds. For instance, it serves as a key starting material for the synthesis of 1-deoxymannojirimycin (B1202084) (DMJ), a potent glycosidase inhibitor. nih.gov The synthesis of other natural products, such as Clavulazine and the antioxidant Ascopyrone P, has also been achieved using derivatives of 1,5-Anhydro-D-fructose. nih.gov

The selective modification of the hydroxyl groups and the prochiral ketone in 1,5-Anhydro-D-fructose allows for the stereocontrolled introduction of new functionalities. This has been demonstrated in the stereoselective amination at the C-2 position to yield 2-amino-2-deoxy-1,5-anhydroalditols with either manno- or gluco- configurations. These amino derivatives themselves can be valuable precursors for further synthetic elaborations. The ability to generate a diverse array of chiral derivatives from a single, readily available starting material underscores the significant potential of 1,5-Anhydro-D-fructose in the efficient and stereoselective synthesis of complex target molecules.

Advanced Materials Science Applications: A Frontier for Biopolymer Precursors and Hydrogels

The unique structural features of 1,5-Anhydro-D-fructose and its derivatives are being increasingly recognized for their potential in advanced materials science, particularly in the development of novel biopolymers and hydrogels.

Biopolymer Precursors: The ability to introduce various functional groups onto the 1,5-Anhydro-D-fructose backbone opens up possibilities for creating monomers that can be polymerized to form new classes of saccharide-based polymers. For example, an unsaturated derivative, 3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-enopyranos-2-ulose, has been successfully synthesized and co-polymerized with commercial vinyl co-monomers. nih.gov This demonstrates the feasibility of incorporating the rigid pyranose ring of 1,5-Anhydro-D-fructose into polymer chains, potentially imparting unique thermal and mechanical properties to the resulting materials. Furthermore, 6-O-acylated derivatives of 1,5-Anhydro-D-fructose have been synthesized and are being explored for their potential as bi-functional ingredients, acting as both emulsifiers and having antimicrobial properties.

Hydrogels: While the direct synthesis of hydrogels from 1,5-Anhydro-D-fructose is a nascent area of research, the general principles of polysaccharide chemistry suggest its significant potential. Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. Polysaccharides are a common component of biocompatible hydrogels due to their inherent biodegradability and structural similarity to the extracellular matrix. Given that derivatives of 1,5-Anhydro-D-fructose can be polymerized, it is conceivable that these polymers could be cross-linked to form hydrogels with tailored properties. The presence of multiple hydroxyl groups on the 1,5-Anhydro-D-fructose unit would allow for various cross-linking strategies, including chemical and physical methods. Research in this direction could lead to the development of novel, biocompatible hydrogels with applications in drug delivery, tissue engineering, and biomedical devices.

Bridging Disciplines: Interdisciplinary Research with Glycomics and Systems Biology in Non-Clinical Contexts

The study of 1,5-Anhydro-D-fructose is increasingly extending beyond traditional chemistry into the interdisciplinary fields of glycomics and systems biology, offering new insights into its metabolic roles and physiological effects in non-clinical settings.

Glycomics: Glycomics is the comprehensive study of the glycome—the entire complement of sugars, whether free or present in more complex molecules, of an organism. In vivo, 1,5-Anhydro-D-fructose is a key intermediate in the anhydrofructose pathway, an alternative route for glycogen degradation. rsc.orgmdpi.com It is metabolized to other sugar derivatives, including 1,5-anhydro-D-glucitol (1,5-AG), ascopyrone P (APP), and microthecin. rsc.org The study of this pathway and its metabolites falls squarely within the domain of glycomics. Understanding the enzymes involved, such as 1,5-anhydro-D-fructose reductase and 1,5-anhydro-D-fructose dehydratase, and the factors that regulate their activity, provides a deeper understanding of carbohydrate metabolism. mdpi.com Non-clinical studies in various organisms, from fungi to mammals, are helping to elucidate the distribution and function of this pathway. rsc.org

Q & A

Q. What validated methods exist for the quantitative determination of 1,5-Anhydro D-Fructose 2-Hydrate in biological matrices?

Enzymatic assays coupled with high-performance liquid chromatography (HPLC) are widely used. For instance, α-1,4-glucan lyase can catalyze the degradation of polysaccharides to release 1,5-anhydro-D-fructose, which is then quantified via HPLC with UV detection at 230 nm . Calibration curves using certified reference standards (e.g., USP-grade analogs) ensure accuracy, while internal standards like deuterated analogs mitigate matrix effects .

Q. How can researchers confirm the hydration state of this compound during synthesis?

X-ray diffraction (XRD) is critical for crystallographic confirmation of the hydrate structure. Thermogravimetric analysis (TGA) further quantifies water loss upon heating (e.g., ~5–10% mass loss at 100–150°C). Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can identify hydroxyl proton shifts associated with hydration .

Q. What experimental designs are recommended for assessing the stability of this compound under physiological conditions?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use buffer systems (e.g., phosphate-buffered saline) and monitor degradation via HPLC over 24–72 hours. Accelerated stability testing at elevated temperatures (e.g., 40–60°C) can predict long-term behavior .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in the metabolic effects of this compound observed across studies?

Differential gene expression analysis (e.g., RNA-seq) identifies temporal regulatory patterns. For example, time-series clustering of transcriptomic data from rat models revealed 7,469 differentially expressed genes at 3 days post-administration, primarily in glycolysis and gluconeogenesis pathways. Multi-omics integration (e.g., metabolomics) clarifies functional correlations between gene expression and metabolite flux .

Q. What methodologies optimize the enzymatic synthesis of this compound using hydro-lyases?

Recombinant 1,5-anhydro-D-fructose dehydratase (AFDH) can be expressed in E. coli and purified via affinity chromatography. Activity assays (e.g., spectrophotometric monitoring of ascopyrone-M formation at 340 nm) determine kinetic parameters (, ). Substrate specificity is validated using analogs like 1,5-anhydro-D-arabino-hex-2-ulose .

Q. How should researchers address variability in hydration-dependent bioactivity data?

Controlled crystallization protocols (e.g., solvent-antisolvent methods) ensure consistent hydrate formation. Pairwise statistical comparisons (ANOVA with Tukey post hoc) between anhydrous and hydrated forms isolate hydration effects. Molecular dynamics simulations predict water molecule interactions in the crystal lattice .

Q. What strategies reconcile discrepancies in enzyme inhibition studies involving this compound?

Dose-response curves with Hill slope analysis differentiate competitive vs. non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding affinities between the compound and target enzymes (e.g., glycogen phosphorylase). Cross-validation with isotopic tracer studies (e.g., -labeled fructose) confirms metabolic flux alterations .

Methodological Notes

- Data Analysis : Large datasets (e.g., transcriptomic time-series) should be processed using pipelines like DESeq2 for normalization and false discovery rate (FDR) correction. Raw data tables are archived in appendices, while processed data (e.g., fold-change values) are included in main figures .

- Uncertainty Quantification : Report confidence intervals for kinetic parameters and use Monte Carlo simulations to propagate measurement errors in stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.